molecular formula C8H8ClNO2 B7964920 4-(Aminomethyl)-2-chlorobenzoic acid HCl

4-(Aminomethyl)-2-chlorobenzoic acid HCl

Cat. No.: B7964920
M. Wt: 185.61 g/mol
InChI Key: TXQFMZXQQUWGSX-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzoic acid scaffold is a fundamental and highly privileged structure in the realms of organic synthesis and medicinal chemistry. researchgate.netpreprints.orgbenthamscience.com Its prevalence stems from a combination of factors including its relative stability, the diverse reactivity of the carboxylic acid group, and the ability of the aromatic ring to be functionalized at various positions. In organic synthesis, benzoic acid and its derivatives are readily available starting materials that can be transformed into a vast array of more complex molecules through reactions such as esterification, amidation, and electrophilic aromatic substitution.

From a medicinal chemistry perspective, the benzoic acid moiety is a key component in a multitude of approved drugs and biologically active compounds. researchgate.netpreprints.orgbenthamscience.com The carboxylic acid group, being ionizable at physiological pH, can engage in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. This ability to mimic the interactions of natural substrates or ligands makes the benzoic acid scaffold a powerful tool for drug design. acs.org Furthermore, the aromatic ring provides a rigid framework that can be strategically decorated with various substituents to modulate properties such as potency, selectivity, solubility, and metabolic stability.

Overview of Halogenated and Aminomethylated Aromatic Systems in Chemical Science

Similarly, the aminomethyl group (-CH2NH2) introduces a basic, flexible, and polar feature to an aromatic system. The primary amine is capable of forming strong hydrogen bonds and ionic interactions, which are critical for molecular recognition processes in biological systems. This group can also serve as a synthetic handle for further molecular elaboration. The combination of both halogen and aminomethyl functionalities on a single aromatic ring creates a multifunctional scaffold with a unique set of properties, offering chemists a versatile platform for the development of novel compounds with tailored characteristics. researchgate.net

Research Rationale for 4-(Aminomethyl)-2-chlorobenzoic acid HCl as a Model Compound/Chemical Entity

The specific arrangement of substituents in this compound makes it a compelling model compound for a variety of research endeavors. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in experimental settings. The molecule incorporates the key features discussed previously: a benzoic acid core, a halogen substituent (chlorine), and an aminomethyl group.

The rationale for its study is multifaceted. In synthetic chemistry, it serves as a valuable building block. The presence of three distinct functional groups—the carboxylic acid, the amine, and the chloro-substituted aromatic ring—allows for selective chemical modifications at different positions. This orthogonality enables the construction of diverse molecular libraries for screening purposes.

In medicinal chemistry, this compound and its derivatives are of interest for their potential to interact with various biological targets. For instance, related structures have been investigated for their activity as GABA receptor modulators and as inhibitors of various enzymes. The specific substitution pattern—a chlorine atom at the 2-position and an aminomethyl group at the 4-position—precisely orients these functional groups in space, which can be critical for achieving high-affinity binding to a specific protein pocket. Researchers often use such model compounds to probe structure-activity relationships (SAR), systematically modifying each part of the molecule to understand its contribution to biological activity.

Chemical and Physical Properties

A comprehensive understanding of a compound's chemical and physical properties is fundamental to its application in research and development. The following table summarizes key identifiers and characteristics of this compound.

PropertyValue
IUPAC Name4-(aminomethyl)-2-chlorobenzoic acid;hydrochloride
Molecular FormulaC8H9Cl2NO2
Molecular Weight222.07 g/mol
CAS Number72088-88-1
Physical DescriptionSolid
Melting Point211 °C (decomposes) sigmaaldrich.com

Synthetic Methodologies

The preparation of this compound can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from more readily available precursors. One illustrative pathway begins with 2-chloro-4-nitrobenzoic acid. chemicalbook.com

  • Reduction: The nitro group of 2-chloro-4-nitrobenzoic acid is reduced to an amine. A typical method involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. chemicalbook.com
  • Salt Formation: The resulting 4-amino-2-chlorobenzoic acid is then treated with hydrochloric acid (HCl) in a suitable solvent to precipitate the hydrochloride salt. This final step not only purifies the compound but also improves its stability and handling characteristics.
  • Spectroscopic Data

    Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear as a set of multiplets in the downfield region (typically 7-8 ppm). The benzylic protons of the aminomethyl group (-CH2NH2) would likely appear as a singlet or a broad singlet around 4 ppm, and the amine protons themselves might be visible as a broad signal. The acidic proton of the carboxylic acid is often not observed or appears as a very broad signal.
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The aromatic carbons would resonate in the 120-140 ppm range, and the benzylic carbon of the aminomethyl group would appear further upfield.
  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (or a peak corresponding to the loss of HCl) that matches the calculated molecular weight of the freebase (171.58 g/mol). synquestlabs.com The isotopic pattern of the chlorine atom (a 3:1 ratio of ³⁵Cl to ³⁷Cl) would also be observable in the mass spectrum, providing further confirmation of the compound's identity.
  • Applications in Chemical Synthesis

    As a bifunctional molecule, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both an amine and a carboxylic acid allows for its incorporation into peptide-like structures or for its use in the construction of heterocyclic systems.

    For example, the amine group can be acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or other derivatives. This dual reactivity allows for the stepwise construction of complex molecular architectures. The chlorine substituent can also be a site for further modification, for instance, through cross-coupling reactions, although this is generally more challenging than reactions at the other two functional groups.

    Research Applications

    The primary research application of this compound lies in its use as a building block for the synthesis of biologically active compounds. Its rigid, substituted aromatic core provides a well-defined platform for positioning key interacting groups.

    One notable area of research involves its use in the synthesis of ligands for the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. The structure of 4-(Aminomethyl)-2-chlorobenzoic acid contains elements that can mimic the GABA neurotransmitter, making it a suitable starting point for the design of novel GABA receptor modulators.

    Furthermore, this compound is a key intermediate in the synthesis of Anagrelide, a medication used to treat thrombocythemia, a condition characterized by an elevated platelet count. google.com The synthesis of Anagrelide involves the cyclization of a derivative of 4-(Aminomethyl)-2-chlorobenzoic acid. google.com

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    4-(aminomethyl)-2-chlorobenzoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,4,10H2,(H,11,12)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TXQFMZXQQUWGSX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1CN)Cl)C(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8ClNO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    185.61 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies and Precursor Chemistry

    General Strategies for the Construction of Substituted Benzoic Acid Frameworks

    The synthesis of substituted benzoic acids is a mature field, yet the development of new, more efficient, and selective methods remains an active area of research. Key challenges include achieving the desired substitution pattern (regioselectivity) on the aromatic ring.

    The introduction of a carboxyl group onto an aromatic ring is a fundamental transformation. While classical methods like Friedel-Crafts acylation followed by oxidation are common, modern chemistry seeks more direct and sustainable approaches. sciencemadness.org

    Direct C–H carboxylation using carbon dioxide (CO₂) as a renewable C1 source is a highly attractive, atom-economical strategy. chemistryviews.org However, the low energy level of CO₂ presents a significant hurdle. nih.gov Recent advances have employed combined Brønsted base systems to facilitate the direct C–H carboxylation of a variety of functionalized arenes, which can tolerate sensitive functional groups like halogens, amides, and nitriles. chemistryviews.org Enzymatic carboxylation offers another powerful tool for regioselective synthesis. Benzoic acid (de)carboxylases, for instance, have been shown to selectively carboxylate phenolic compounds exclusively at the ortho-position relative to the hydroxyl group. nih.gov Catalytic methods, such as the copper-catalyzed boracarboxylation of arylalkenes with CO₂ and a diboron (B99234) reagent, provide access to chiral α-aryl carboxylic acids under mild conditions. acs.org

    Table 1: Comparison of Selected Regioselective Carboxylation Methods

    MethodReagents/CatalystKey FeaturesSelectivityCitations
    Direct C-H CarboxylationLiOtBu/CsF, CO₂, DMITolerates a wide range of functional groups.Dependent on substrate's electronic and steric properties. chemistryviews.org
    Enzymatic CarboxylationBenzoic acid decarboxylases, CO₂Highly regioselective, environmentally benign conditions.Exclusively ortho to a directing phenolic group. nih.gov
    Catalytic BoracarboxylationCu-catalyst, diboron, CO₂Produces chiral carboxylic acids from arylalkenes.High regio- and enantioselectivity. acs.org

    Synthetic Approaches to Aminomethyl Functionality on Aromatic Rings

    The aminomethyl group is a key pharmacophore and a versatile synthetic handle. Its introduction onto an aromatic ring can be achieved through several reliable methods.

    Reductive amination is arguably the most versatile and widely used method for preparing amines. wikipedia.org This process involves the reaction of a carbonyl compound, such as an aromatic aldehyde, with an amine (or ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgscispace.com A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation over metals like palladium or nickel. scispace.comresearchgate.netrsc.orgmdpi.com The reaction is often performed as a one-pot synthesis, which is efficient and practical. scispace.comresearchgate.net

    Another common approach involves the ammonolysis of a benzyl (B1604629) halide. For instance, a patented technology describes the synthesis of aminomethylbenzoic acid from p-chloromethylbenzoic acid via an amination reaction catalyzed by urotropine. google.com More advanced strategies, such as the dearomative aminofunctionalization of arenes, represent novel methods for creating complex, amine-containing structures from simple aromatic precursors. illinois.edu

    The placement of a halogen atom at a specific position on a benzoic acid derivative is crucial for tuning the molecule's electronic and steric properties. Classical electrophilic halogenation of benzoic acid typically requires harsh conditions and may not yield the desired regiochemistry. rsc.org

    Modern transition-metal catalysis has provided powerful solutions to this challenge. For example, palladium-catalyzed C–H activation has enabled the meta-chlorination and bromination of benzoic acid derivatives using a removable directing group. rsc.orgnih.gov This method overcomes the typical ortho/para selectivity of electrophilic substitution on activated rings and the meta-selectivity on deactivated rings, allowing for the installation of a halogen at a less intuitive position. rsc.orgnih.gov Copper-catalyzed reactions have also proven effective for certain transformations. For example, the regioselective amination of chlorobenzoic acids often proceeds selectively at the ortho-position to the carboxylic acid, a fact that relies on the availability of specifically chlorinated starting materials. nih.gov For arenes with multiple halogens, a regioselective halogen-metal exchange can be used to selectively functionalize one position over another, which is particularly useful for 1,2-dibromo arenes. thieme-connect.de

    Synthesis of 4-(Aminomethyl)-2-chlorobenzoic acid HCl and Related Analogues

    The synthesis of this compound requires a multi-step approach that carefully orchestrates the introduction of each functional group in the correct order to avoid unwanted side reactions and ensure high yields. athabascau.ca

    A logical synthetic strategy often begins with a commercially available precursor that already contains some of the required structural elements. A plausible precursor for the target molecule is a substituted toluene (B28343) or a pre-functionalized benzoic acid. One potential starting material is 2-chloro-4-nitrobenzoic acid. chemicalbook.com However, converting the 4-nitro group directly to a 4-aminomethyl group is a non-trivial transformation.

    A more direct and synthetically viable pathway would likely start from a precursor such as 2-chloro-4-formylbenzoic acid . This intermediate contains the chloro- and carboxyl-substituted benzene (B151609) ring, with an aldehyde group at the 4-position ready for conversion to the aminomethyl functionality. The synthesis of this aldehyde precursor could itself be a multi-step process, potentially starting from 2-chloro-4-methylbenzoic acid followed by a selective oxidation of the methyl group.

    Once the 2-chloro-4-formylbenzoic acid intermediate is obtained, the final key step is the introduction of the aminomethyl group.

    Reductive amination provides a direct and efficient method for converting the aldehyde group of 2-chloro-4-formylbenzoic acid into the target aminomethyl group. mdpi.com This reaction is typically a one-pot procedure where the aldehyde is mixed with an ammonia (B1221849) source and a suitable reducing agent. wikipedia.orgscispace.com

    The process begins with the formation of an intermediate imine (or Schiff base) from the reaction between the aldehyde and ammonia. mdpi.com This imine is then immediately reduced by a hydride agent present in the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity for imines over aldehydes. scispace.comresearchgate.net Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is another effective method. mdpi.comgoogle.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). After the reduction is complete, an acidic workup with hydrochloric acid would protonate the resulting amine and the carboxylic acid, leading to the final product, this compound.

    Table 2: Plausible Reductive Amination of 2-chloro-4-formylbenzoic acid

    StepReactantsReagents & ConditionsProductCitations
    12-chloro-4-formylbenzoic acid1. NH₃ (or NH₄Cl), Methanol2. NaBH₄, room temperature4-(Aminomethyl)-2-chlorobenzoic acid scispace.comresearchgate.net
    24-(Aminomethyl)-2-chlorobenzoic acidHCl in a suitable solvent (e.g., Ether or Isopropanol)This compound-

    This route highlights the power of reductive amination in modern organic synthesis for the efficient construction of C-N bonds, providing a clear and feasible pathway to the target compound from a logical precursor. scispace.commdpi.com

    Multi-step Synthesis Pathways from Common Precursors

    Carboxylic Acid Derivatization and Subsequent Transformations

    A key strategy in the synthesis of benzoic acid derivatives involves the initial derivatization of the carboxylic acid group to enhance reactivity or to protect it during subsequent transformations. A common method is the conversion of the carboxylic acid to a more reactive species like an acyl chloride. For instance, 2-chloro-4-aminobenzoic acid can be reacted with thionyl chloride to form the hydrochloride salt of 4-amino-2-chlorobenzoyl chloride. wikipedia.org This reactive intermediate can then readily undergo further reactions, such as esterification or amidation. wikipedia.orgyoutube.com

    Another approach involves the use of condensing agents to facilitate the formation of amides directly from the carboxylic acid. In the synthesis of related benzamides, reagents such as N,N'-diisopropyl carbodiimide (B86325) (DIC) are used as condensing agents, often in the presence of a condensation activator like 1-hydroxybenzotriazole (B26582) (HOBt). google.com This method involves an addition reaction between the carboxylic acid (e.g., 3-nitro-4-chlorobenzoic acid) and the condensing agent, forming an unstable intermediate that is then converted to a more stable ester with the activator. google.com This activated ester subsequently reacts with an amine to yield the desired amide. google.com

    Esterification is another critical derivatization technique. Carboxylic acids can be converted to their methyl or ethyl esters by reacting them with the corresponding alcohol under acidic conditions. For example, methyl 2-amino-5-chlorobenzoate is synthesized by heating 2-amino-4-chlorobenzoic acid in a solution of hydrogen chloride in methanol. prepchem.com This protection of the carboxylic acid group allows for selective reactions on other parts of the molecule. The ester can later be hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by acidification.

    Specific Methodologies for Related Aminomethylbenzoic Acid Hydrochloride Formation

    The formation of the aminomethyl group and its subsequent conversion to the hydrochloride salt is a crucial part of the synthesis. One established method for preparing 4-aminomethylbenzoic acid involves a sequence starting from a methyl 4-formylbenzoate (B8722198) precursor. google.comgoogle.com This process includes the oximation of the formyl group, followed by a catalytic reduction of the resulting oxime. google.comgoogle.com The reduction is typically carried out using hydrogen gas in the presence of a catalyst like Palladium on carbon (Pd/C) in an alkaline aqueous solution (e.g., sodium hydroxide). google.com After the reduction is complete and the catalyst is filtered off, the reaction mixture is acidified with hydrochloric acid. Adjusting the pH to approximately 4.5 leads to the precipitation of the desired 4-aminomethylbenzoic acid hydrochloride. google.comgoogle.com This method has been reported to produce a high-purity product. google.comgoogle.com

    An alternative route to aminomethylbenzoic acid starts from 4-chloromethyl-benzoic acid. patsnap.com In this process, the starting material is dissolved in methanol and reacted with concentrated ammonia water at elevated temperatures (40 to 80 °C). patsnap.com This method has the advantage of not requiring a metal catalyst, which can simplify the purification process and reduce costs. patsnap.com

    The table below summarizes findings from a specific methodology for producing 4-aminomethylbenzoic acid hydrochloride.

    Synthesis of 4-Aminomethylbenzoic Acid Hydrochloride

    ParameterValueReference
    Starting MaterialMethyl 4-hydroxyiminomethylbenzoate google.com
    Key ReagentsSodium hydroxide, 5 wt% Pd/C, Concentrated hydrochloric acid google.com
    Final pH for Precipitation4.5 google.comgoogle.com
    Yield62.9% google.com
    Purity99.9% google.com
    Melting Point282-285 °C google.comgoogle.com

    Key Starting Materials and Intermediates in Benzoic Acid Derivative Synthesis

    The synthesis of complex benzoic acid derivatives like this compound relies on a variety of key starting materials and the formation of specific intermediates. Halogenated and nitrated benzoic acids are common precursors. For example, 2-Chloro-4-nitrobenzoic acid serves as a starting material for the synthesis of 4-Amino-2-chlorobenzoic acid. chemicalbook.comsynquestlabs.com The nitro group can be selectively reduced to an amino group at a later stage in the synthetic sequence.

    Another important class of starting materials includes substituted benzotrichlorides. The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, for example, can start from 2-chloro-4-fluorobenzotrichloride. googleapis.com This undergoes nitration to form the intermediate 2-chloro-4-fluoro-5-nitrobenzotrichloride, which is then hydrolyzed to the corresponding benzoic acid. googleapis.com

    In routes leading to the aminomethyl group, formyl- or acyl-substituted benzoic acid esters are critical intermediates. google.com For instance, methyl 4-formylbenzoate is a key precursor that is converted into methyl-4-oximidomethyl benzoate (B1203000) before reduction to the aminomethyl group. google.com

    The following table lists some key starting materials and intermediates used in the synthesis of related benzoic acid derivatives.

    Key Starting Materials and Intermediates

    Compound NameRoleReference
    2-Chloro-4-nitrobenzoic acidStarting Material chemicalbook.comsynquestlabs.com
    2-chloro-4-aminobenzoic acidStarting Material wikipedia.org
    Methyl 4-formylbenzoateStarting Material/Intermediate google.com
    4-chloromethyl-benzoic acidStarting Material patsnap.com
    2-chloro-4-fluoro-5-nitrobenzotrichlorideIntermediate googleapis.com
    Methyl-4-oximidomethyl benzoateIntermediate google.com

    Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalysis

    The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. numberanalytics.com

    Solvent Effects: The choice of solvent can significantly influence reaction outcomes. In the oxidation of o-chlorotoluene to o-chlorobenzoic acid, acetic acid is used as the solvent. google.com For some nucleophilic substitution reactions, such as the synthesis of salicylic (B10762653) acid derivatives from 2-chlorobenzoic acids, water has been successfully employed as a solvent, particularly under Ullmann-Goldberg reaction conditions. researchgate.net The solvent can also affect the stability and properties of the solute; studies on ortho-aminobenzoic acid have shown that non-radiative de-excitation processes are favored in solvents that promote intramolecular hydrogen bonding. nih.gov

    Temperature Control: Precise temperature management is crucial for maximizing product yield and minimizing the formation of byproducts. For the hydrolysis of certain chlorinated intermediates, temperatures are maintained between 80-100°C. googleapis.com In catalytic reductions, temperatures are generally kept lower, often in the range of 0°C to 60°C. google.com For instance, the catalytic hydrogenation of para-aminomethylbenzoic acid can be performed at temperatures between 30-60°C. google.com Conversely, some oxidation reactions require higher temperatures, from 130°C to 165°C, with specific ranges like 135-145°C being optimal to reduce byproduct formation. google.comresearchgate.net The stability of benzoic acid derivatives themselves is temperature-dependent, with significant degradation observed at temperatures above 200°C in aqueous environments. nih.gov

    Catalysis: Catalysts are fundamental to many synthetic steps, particularly in reduction and oxidation reactions. For the catalytic hydrogenation of the oxime or nitrile precursors to the aminomethyl group, various metal catalysts are employed. These include palladium, platinum, rhodium, iridium, and nickel, with palladium on carbon (Pd/C) or Raney nickel being common choices. google.comgoogle.com Bimetallic catalysts, such as Pt-Ru/C, have been shown to be highly effective for the hydrogenation of para-aminomethylbenzoic acid, achieving high conversion rates under mild conditions (30-60°C, 0.3-0.5 MPa hydrogen pressure). google.com For oxidation reactions, such as the conversion of o-chlorotoluene, a composite catalyst system comprising cobalt acetate, manganese acetate, and sodium bromide can be utilized. google.com

    Optimized Reaction Conditions for Related Syntheses

    Reaction TypeParameterConditionReference
    Catalytic Hydrogenation (p-aminomethylbenzoic acid)CatalystPt-M/C (M=Ru, La, Ni) google.com
    Catalytic Hydrogenation (p-aminomethylbenzoic acid)Temperature30-60 °C google.com
    Catalytic Hydrogenation (p-aminomethylbenzoic acid)Pressure0.3-0.5 MPa google.com
    Oxidation (o-chlorotoluene)CatalystCobalt acetate, manganese acetate, sodium bromide google.com
    Oxidation (o-chlorotoluene)Temperature135-145 °C google.com
    Hydrolysis (2-chloro-4-fluoro-5-nitrobenzotrichloride)Temperature80-110 °C googleapis.com

    Purification and Isolation Techniques for Halogenated Aminomethylbenzoic Acid Salts

    The final stage of the synthesis involves the purification and isolation of the target compound to achieve the required purity. For aminobenzoic acid salts, a common and effective method is precipitation followed by recrystallization.

    After the completion of the reaction, such as a catalytic reduction, the first step is typically the removal of the solid catalyst by filtration while the reaction mixture is still hot. google.comgoogle.com The clear filtrate, which contains the sodium or potassium salt of the aminobenzoic acid, is then acidified. The addition of a mineral acid like hydrochloric acid (HCl) protonates the carboxylate group and also forms the hydrochloride salt of the amino group. google.comgoogle.com Careful adjustment of the pH to a specific value, often around 4.0-4.5, causes the aminobenzoic acid hydrochloride to precipitate out of the solution as a solid. google.comgoogle.comgoogle.com

    To ensure maximum recovery, the mixture is often cooled in an ice bath to decrease the solubility of the product. chem21labs.com The precipitated solid is then collected using vacuum filtration, for example, with a Büchner funnel. chem21labs.com The collected solid, often referred to as a filter cake, is then washed with a cold solvent, typically water, to remove any remaining soluble impurities. chem21labs.com

    For further purification, the crude product is subjected to recrystallization. A suitable solvent system, such as a mixture of methanol and water, is used to dissolve the crude solid at an elevated temperature. google.comgoogle.com As the solution cools slowly, the pure product crystallizes out, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration and dried under atmospheric or vacuum conditions to remove any residual solvent. google.comgoogle.com In some cases, specialized techniques like ion-exchange chromatography have been used for the isolation of related compounds like para-aminobenzoic acid. nih.gov

    Chemical Reactivity and Transformation Studies of 4 Aminomethyl 2 Chlorobenzoic Acid Hcl Analogues

    Reactivity of the Carboxylic Acid Moiety

    The carboxylic acid group is a key site for a variety of chemical reactions, enabling the synthesis of numerous derivatives.

    Esterification Reactions and Associated Mechanisms

    The conversion of the carboxylic acid group to an ester is a fundamental transformation. byjus.compearson.com This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

    The mechanism of Fischer esterification proceeds through several key steps: byjus.commasterorganicchemistry.com

    Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

    Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pearson.commasterorganicchemistry.com

    Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. byjus.com

    Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. byjus.com

    Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

    For amino acids, esterification can be achieved by reacting the amino acid with an alcohol, and the resulting ester can be converted back to the carboxylic acid via hydrolysis with strong acids. pearson.com For instance, the preparation of benzocaine, the ethyl ester of p-aminobenzoic acid, involves the esterification of p-aminobenzoic acid with ethanol (B145695). libretexts.org

    Alternative methods for esterification include the reaction of the carboxylic acid with acid anhydrides or acid chlorides. byjus.com For example, reacting an alcohol with an acid chloride can produce an ester at room temperature. byjus.com

    Interactive Table: Common Esterification Methods for Carboxylic Acids
    Method Reagents Conditions Key Features Citations
    Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, HCl)Typically requires heat and excess alcohol or water removal.Reversible equilibrium reaction. masterorganicchemistry.comlibretexts.org
    From Acid AnhydrideAcid Anhydride, Alcohol-Often proceeds readily. byjus.com
    From Acid ChlorideAcid Chloride, AlcoholCan often be performed at room temperature.Produces steamy acidic fumes of hydrogen chloride. byjus.com

    Amide Bond Formation via Activation of the Carboxyl Group

    The formation of an amide bond from the carboxylic acid moiety requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. libretexts.org Direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures. libretexts.org

    Several methods are employed to activate the carboxylic acid:

    Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The acid chloride then readily reacts with an amine to form the amide. masterorganicchemistry.com

    Use of Coupling Reagents: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. echemi.comthermofisher.com EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. thermofisher.com The addition of N-hydroxysuccinimide (NHS) can further enhance the reaction by forming a more stable succinimidyl ester intermediate. echemi.comthermofisher.com

    Cyanate-Promoted Amide Formation: Cyanate can react with the C-terminal carboxyl groups of peptides in aqueous solutions, leading to the formation of amide bonds. nih.gov This process is considered a potential pathway for abiotic peptide bond formation. nih.gov

    The general mechanism for nucleophilic acyl substitution, which governs amide bond formation, involves the addition of the nucleophile (amine) to the activated carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

    Interactive Table: Methods for Carboxyl Group Activation for Amide Synthesis
    Activating Agent/Method Intermediate Formed Typical Reaction Conditions Advantages/Notes Citations
    Thionyl Chloride (SOCl₂)Acid Chloride-Highly reactive intermediate. libretexts.orglibretexts.org
    EDC (Carbodiimide)O-acylisoureaOften performed in aqueous or organic solvents.Widely used in bioconjugation and peptide synthesis. echemi.comthermofisher.com
    EDC/NHSSuccinimidyl Ester-Forms a more stable active ester, improving efficiency. echemi.comthermofisher.com
    Cyanate-Aqueous solution, pH 2.2-5.5Studied in the context of prebiotic chemistry. nih.gov

    Salt Formation and Protonation Equilibria

    As an amphoteric molecule, 4-(aminomethyl)-2-chlorobenzoic acid can undergo acid-base reactions to form salts. The hydrochloride salt is formed by treatment with hydrochloric acid. google.com The protonation equilibria of aminobenzoic acids are complex and can be influenced by the solvent environment. rsc.org

    In aqueous solutions, the amino group is generally the most basic site. comporgchem.com However, in the gas phase, the protonation site can shift. For para-aminobenzoic acid (PABA), a structural analogue, the carboxylic acid group is the favored site of protonation in the gas phase, while the amine group is favored for the ortho and meta isomers. nih.gov This is attributed to a combination of inductive effects and resonance stabilization. nih.gov

    Computational studies on 4-aminobenzoic acid have shown that the relative proton affinities of the different sites (carbonyl oxygen, amino group, and hydroxyl oxygen) are dependent on the computational method used and the phase (gas vs. solution). comporgchem.com The pKa values for p-aminobenzoic acid have been calculated and observed to be around 2.35-2.42 for the first protonation and 4.88-4.98 for the second. uwosh.edu

    The formation of an intramolecular hydrogen bond between the acidic hydrogen of the carboxylic group and the lone pair of the nitrogen in the amino group in ortho-aminobenzoic acid makes it more difficult to deprotonate compared to the para isomer. stackexchange.com

    Interactive Table: Protonation Sites of Aminobenzoic Acid Isomers
    Isomer Favored Protonation Site (Gas Phase) Reasoning Citations
    Ortho-aminobenzoic acidAmine groupClose proximity of groups allows for simultaneous interaction with the proton, stabilizing the charge. nih.gov
    Meta-aminobenzoic acidAmine group- nih.gov
    Para-aminobenzoic acidCarboxylic acid group- nih.gov

    Reactivity of the Primary Aminomethyl Group

    The primary aminomethyl group is a nucleophilic center and can participate in a range of chemical transformations.

    Nucleophilic Substitution Reactions

    The primary amine of the aminomethyl group is nucleophilic and can react with various electrophiles. researchgate.net In a nucleophilic substitution reaction, the electron-rich amine donates a pair of electrons to an electron-poor carbon atom, forming a new bond and displacing a leaving group. masterorganicchemistry.comucsd.edu This reactivity is fundamental to many derivatization and functionalization strategies.

    Derivatization Reactions for Functional Group Interconversion (e.g., amine protection strategies)

    Given the reactivity of the primary amine, it often needs to be "protected" during multi-step syntheses to prevent it from reacting with reagents intended for other parts of the molecule. masterorganicchemistry.comresearchgate.net This is achieved by converting the amine into a less reactive derivative, a process that should be easily reversible to regenerate the amine when desired. masterorganicchemistry.com

    Common strategies for protecting amines involve their conversion to carbamates. masterorganicchemistry.comorganic-chemistry.org Some widely used protecting groups include:

    tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic conditions but can be removed with acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.comtcichemicals.com

    Carboxybenzyl (Cbz or Z): This group is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

    9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a base, such as piperidine. masterorganicchemistry.comtcichemicals.com

    2-(Trimethylsilyl)ethoxycarbonyl (Teoc): This group is used for amine protection and can be removed using a fluoride (B91410) ion source. tcichemicals.com

    1,3-dithian-2-ylmethoxycarbonyl (Dmoc): This group offers orthogonality as it is removed under oxidative conditions. d-nb.info

    The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent synthetic steps, allowing for selective deprotection when multiple protecting groups are present in a molecule. organic-chemistry.org

    Derivatization is also employed to enhance the analytical properties of amine-containing compounds for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reagents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl are used to improve chromatographic separation and ionization efficiency. nih.gov

    Interactive Table: Common Amine Protecting Groups
    Protecting Group Abbreviation Reagent for Introduction Deprotection Conditions Citations
    tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA) masterorganicchemistry.comtcichemicals.com
    CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation masterorganicchemistry.com
    9-FluorenylmethyloxycarbonylFmocFmoc-ClBasic (e.g., piperidine) masterorganicchemistry.comtcichemicals.com
    2-(Trimethylsilyl)ethoxycarbonylTeoc-Fluoride ion source tcichemicals.com
    1,3-dithian-2-ylmethoxycarbonylDmoc-Oxidative conditions d-nb.info

    Influence of Aromatic Halogen Substitution on Reactivity and Electronic Properties

    The nature of the halogen substituent on the aromatic ring of 4-(aminomethyl)-2-halobenzoic acid analogues plays a pivotal role in modulating the compound's reactivity and electronic characteristics. The interplay of inductive and resonance effects governs the electron density distribution within the benzene (B151609) ring, thereby influencing its susceptibility to chemical transformations.

    Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). ijrar.orgresearchgate.net The inductive effect stems from the electronegativity of the halogen, which pulls electron density away from the aromatic ring through the sigma bond. ijrar.org Conversely, the resonance effect involves the donation of lone pair electrons from the halogen into the pi-system of the ring. ijrar.orged.ac.uk While all halogens are more electronegative than carbon, the relative strengths of these two opposing effects vary down the group.

    For instance, fluorine, being the most electronegative halogen, exerts a strong inductive effect. However, its 2p orbitals have a similar size to the 2p orbitals of carbon, allowing for effective orbital overlap and a significant resonance effect. ijrar.org This can lead to anomalous reactivity patterns. researchgate.net In contrast, as we move down the halogen group to chlorine, bromine, and iodine, the electronegativity decreases, leading to a weaker inductive effect. Concurrently, the increasing size of the p-orbitals results in less effective overlap with the carbon 2p orbitals, diminishing the resonance effect. ijrar.org

    The electronic properties of the aromatic ring in these analogues can be qualitatively compared based on the known characteristics of halogen substituents. The following table summarizes the general influence of different halogen substitutions on the electronic properties of the aromatic ring.

    Hydrolytic Stability and Proposed Degradation Pathways for the Compound Class

    The hydrolytic stability of 4-(aminomethyl)-2-chlorobenzoic acid analogues is a critical parameter influencing their persistence and transformation in aqueous environments. The presence of the aminomethyl, carboxylic acid, and chloro-substituents on the aromatic ring provides multiple sites for potential hydrolytic degradation. Based on the known reactivity of similar chemical moieties, several degradation pathways can be proposed. researchgate.net

    One probable degradation pathway involves the hydrolytic dehalogenation of the chloro-substituent. This process, observed in other chlorinated aromatic compounds, would lead to the formation of a hydroxyl group at the C-2 position, yielding 4-(aminomethyl)-2-hydroxybenzoic acid. nih.gov Studies on 4-chlorobenzoic acid have shown that microbial systems can catalyze such hydrolytic dehalogenation. nih.gov

    Another potential degradation route involves reactions of the aminomethyl group. For instance, deamination could occur, potentially leading to the formation of an alcohol or aldehyde at the 4-position. The degradation of 4-chloro-2-aminophenol, for example, proceeds via deamination to form 4-chlorocatechol. nih.gov While the aminomethyl group in the title compound is not directly attached to the ring, its reactivity under hydrolytic conditions could be a factor.

    Based on these considerations, the following degradation pathways for 4-(aminomethyl)-2-chlorobenzoic acid HCl analogues can be proposed:

    Table 2: Proposed Hydrolytic Degradation Pathways and Products

    Proposed Pathway Description Potential Major Degradation Product(s)
    Pathway A: Hydrolytic Dehalogenation Replacement of the chlorine atom with a hydroxyl group from water. nih.gov 4-(Aminomethyl)-2-hydroxybenzoic acid
    Pathway B: Deamination of the Aminomethyl Group Hydrolytic cleavage of the C-N bond in the aminomethyl group. 2-Chloro-4-(hydroxymethyl)benzoic acid

    | Pathway C: Decarboxylation | Removal of the carboxyl group as carbon dioxide. | 2-Chloro-4-methylaniline |

    These proposed pathways are based on established chemical principles and degradation studies of structurally related compounds. The actual degradation profile of this compound would require experimental validation under specific hydrolytic conditions. researchgate.net

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    This compound
    4-(Aminomethyl)-2-halobenzoic acid
    4-Chlorobenzoic acid
    4-(Aminomethyl)-2-hydroxybenzoic acid
    4-Chloro-2-aminophenol
    4-Chlorocatechol
    2-Chloro-4-methylaniline

    Advanced Spectroscopic Characterization and Structural Elucidation

    Vibrational Spectroscopy (Infrared and Raman) of Substituted Benzoic Acids

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org For 4-(Aminomethyl)-2-chlorobenzoic acid HCl, the spectra are a composite of vibrations from the carboxylic acid, aminomethyl, and substituted benzene (B151609) core.

    The carboxylic acid group gives rise to some of the most recognizable bands in the IR spectrum. wikipedia.org

    O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and strong absorption band for the O-H stretching vibration, which can be observed in the region of 2500-3300 cm⁻¹. orgchemboulder.comdocbrown.info This broadness is a hallmark of the strong hydrogen bonding present. docbrown.info

    C=O Stretching: The carbonyl (C=O) stretching vibration is another prominent feature, appearing as a sharp and intense band. docbrown.info For aromatic carboxylic acids, this band is typically found between 1680 and 1725 cm⁻¹. wikipedia.org Its precise position can be influenced by the electronic effects of the substituents on the benzene ring and the extent of hydrogen bonding. orgchemboulder.comacs.org Studies on benzoic acid analogues show a correlation between the C=O stretching frequency and the electronic nature of the ring substituents. acs.orgnih.gov

    C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the C-O stretching vibration, usually found in the 1210-1320 cm⁻¹ range, and the O-H in-plane and out-of-plane bending vibrations. orgchemboulder.com

    Table 1: Characteristic Vibrational Frequencies for the Carboxylic Acid Group

    Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
    O-H Stretch2500-3300Strong, Very BroadCharacteristic of hydrogen-bonded dimers. orgchemboulder.comdocbrown.info
    C=O Stretch1680-1725Strong, SharpPosition is sensitive to substitution and dimerization. wikipedia.orgorgchemboulder.com
    C-O Stretch1210-1320MediumOften coupled with other vibrations. orgchemboulder.com
    O-H Bend1395-1440 (in-plane)MediumMay overlap with CH₂ bending modes.
    O-H Bend910-950 (out-of-plane)Medium, Broad

    Characterization of Aminomethyl Group Vibrations (N-H stretching and bending)

    As the compound is a hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This significantly alters its vibrational characteristics compared to a free primary amine.

    N-H Stretching: The N-H stretching vibrations in the -NH₃⁺ group typically appear as a broad, complex band in the 2800-3200 cm⁻¹ region. These absorptions often overlap with the broad O-H stretch of the carboxylic acid and the C-H stretching bands.

    N-H Bending: The ammonium group also exhibits characteristic bending vibrations. The symmetric bending mode is expected around 1500-1550 cm⁻¹, while the asymmetric bending mode appears near 1600 cm⁻¹. These can sometimes be obscured by aromatic ring vibrations in the same region.

    In contrast, a free primary amine (-NH₂) would show two distinct N-H stretching bands around 3300-3500 cm⁻¹ and a scissoring (bending) vibration around 1600 cm⁻¹. dtic.mil

    Table 2: Expected Vibrational Frequencies for the Aminomethyl Group (as -NH₃⁺)

    Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
    N-H Stretch2800-3200Medium-Strong, BroadOverlaps with O-H and C-H stretches.
    N-H Asymmetric Bend~1600Medium-Variable
    N-H Symmetric Bend1500-1550Medium-Strong

    Halogen-Specific Vibrational Assignments (C-Cl stretching)

    The vibration of the carbon-chlorine bond provides a useful spectroscopic marker.

    C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides typically gives rise to a strong to medium intensity band in the fingerprint region of the IR spectrum. For chlorobenzenes, this absorption is generally found in the range of 550-850 cm⁻¹. libretexts.org Its exact position and intensity can be influenced by the substitution pattern on the aromatic ring. Detailed vibrational analyses of chlorobenzoic acids have helped in the precise assignment of these modes. asianjournalofphysics.comresearchgate.net

    Table 3: Halogen-Specific Vibrational Frequencies

    Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
    C-Cl Stretch550-850Medium-StrongLocated in the fingerprint region. libretexts.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is indispensable for elucidating the complete carbon skeleton and the precise arrangement of protons in the molecule.

    ¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the ammonium (-NH₃⁺) protons, and the carboxylic acid proton.

    Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-13 ppm region. wikipedia.org Its signal can be broadened or may exchange with residual water in the solvent. wikipedia.org

    Aromatic Protons: The benzene ring has three protons in distinct chemical environments. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups and the electron-donating effect of the aminomethyl group. Based on studies of substituted benzoic acids, the proton ortho to the carboxyl group is expected to be the most deshielded. mit.edu The expected pattern would be complex, likely showing two doublets and a singlet or a doublet of doublets, with chemical shifts generally in the 7.5-8.2 ppm range.

    Methylene Protons (-CH₂-): The protons of the aminomethyl group are adjacent to the aromatic ring and the ammonium group. They are expected to appear as a singlet around 4.0-4.3 ppm.

    Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom are also deshielded and will likely appear as a broad singlet, typically in the range of 8.0-9.0 ppm, with its position and broadness being concentration and solvent dependent.

    Furthermore, ¹H NMR is a highly sensitive technique for detecting and quantifying impurities, with detection limits often reaching below the 0.05% level required by regulatory guidelines, making it crucial for quality control. nih.govnih.gov

    Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

    Proton GroupPredicted Chemical Shift (ppm)MultiplicityNotes
    -COOH10.0 - 13.0Broad SingletPosition can be concentration/solvent dependent. wikipedia.org
    Aromatic-H7.5 - 8.2MultipletsComplex pattern due to trisubstitution. mit.edu
    -NH₃⁺8.0 - 9.0Broad SingletExchangeable with D₂O.
    -CH₂-4.0 - 4.3Singlet

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

    ¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the substitution pattern, all eight carbon atoms in 4-(Aminomethyl)-2-chlorobenzoic acid are chemically non-equivalent and should produce distinct signals.

    Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded carbon atom and appears at the lowest field, typically in the range of 165-175 ppm. docbrown.infowisc.edu

    Aromatic Carbons: The six aromatic carbons will resonate in the 120-145 ppm region. The chemical shifts are influenced by the attached substituents. The carbon bearing the carboxylic acid group (C-1) and the carbon bearing the chlorine atom (C-2) are significantly affected. docbrown.infofiu.edu Additivity rules and comparison with spectra of related substituted benzenes allow for the assignment of each signal. fiu.eduacs.orgacs.org For example, in 2-chlorobenzoic acid, the carbon bearing the chlorine (C-2) resonates around 134 ppm, while C-1 is near 132 ppm. rsc.org

    Methylene Carbon (-CH₂-): The aliphatic methylene carbon is the most shielded carbon and will appear at the highest field, typically in the range of 40-45 ppm.

    Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

    Carbon AtomPredicted Chemical Shift (ppm)Notes
    -C OOH165 - 175Most deshielded carbon. docbrown.infowisc.edu
    Aromatic C -Cl133 - 138Chemical shift influenced by the halogen. rsc.org
    Aromatic C -COOH130 - 135
    Aromatic C -H125 - 132
    Aromatic C -CH₂NH₃⁺140 - 145
    -C H₂-40 - 45Most shielded carbon.

    Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

    While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data on the number and chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the molecular framework. For this compound, these methods are invaluable for unambiguous signal assignment and conformational analysis.

    Two-Dimensional (2D) NMR Spectroscopy elucidates correlations between different nuclei, resolving ambiguities that may persist in 1D spectra.

    COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For the aromatic region, cross-peaks would appear between H-3 and H-5, and between H-5 and H-6, confirming their connectivity on the benzene ring. Another key correlation would be observed between the methylene protons (-CH₂) and the amine protons (-NH₃⁺), confirming the aminomethyl fragment.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals (C-3, C-5, C-6) and the methylene proton signal to the aminomethyl carbon (C-7).

    HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for piecing together the molecular skeleton. Correlations are observed between protons and carbons separated by two or three bonds. For instance, the methylene protons (-CH₂) would show a correlation to the C-4 carbon of the aromatic ring, confirming the attachment point of the aminomethyl group. bmrb.io Additionally, the aromatic proton H-5 would show correlations to carbons C-1, C-3, and C-4, while H-3 would correlate to C-1, C-2, and C-5, solidifying the substitution pattern on the ring. bmrb.io

    Solid-State NMR (ssNMR) provides information about the molecule's structure in its crystalline powder form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed. nih.gov The resulting ¹³C ssNMR spectrum would likely show broader peaks than in solution, and differences in chemical shifts could indicate specific intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and ammonium groups within the crystal lattice. nih.gov

    A comparative study on 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid utilized ¹H and ¹³C NMR in DMSO solution, referencing TMS, to confirm their structures. icm.edu.pl Such studies on isomers underscore the power of NMR in distinguishing subtle structural differences. icm.edu.plresearchgate.net

    Table 1: Predicted 2D NMR Correlations for this compound

    Proton (¹H)Expected COSY (¹H) CorrelationsExpected HSQC (¹³C) CorrelationExpected HMBC (¹³C) Correlations
    H-3H-5C-3C-1, C-2, C-4, C-5
    H-5H-3, H-6C-5C-1, C-3, C-4, C-6
    H-6H-5C-6C-2, C-4, C-5
    -CH₂- (H-7)-NH₃⁺C-7C-3, C-4, C-5
    -NH₃⁺-CH₂--C-7

    Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation, detection, and identification of individual components in a mixture, providing crucial information on molecular weight and structure. For 4-(Aminomethyl)-2-chlorobenzoic acid (as the free base, C₈H₈ClNO₂), the nominal molecular weight is approximately 185.02 g/mol .

    In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 186.

    Fragmentation Analysis Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For protonated 4-(Aminomethyl)-2-chlorobenzoic acid, key fragmentation pathways would likely include:

    Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, resulting in an acylium ion.

    Loss of formic acid ([M+H - HCOOH]⁺): Decarboxylation combined with the loss of a hydrogen.

    Loss of ammonia (B1221849) ([M+H - NH₃]⁺): Fragmentation of the aminomethyl group. nih.gov

    Loss of the carboxyl group ([M+H - COOH]⁺): Cleavage of the carboxylic acid moiety.

    Cleavage of the C-C bond adjacent to the amine (α-cleavage): This is a dominant fragmentation pathway for amines and would result in the loss of the chlorobenzoic acid radical, leaving a CH₂=NH₂⁺ fragment at m/z 30. libretexts.org Conversely, cleavage could lead to the formation of a stable benzyl-type cation.

    The study of fragmentation patterns of related compounds like aminobenzoic acids reveals common losses, such as water, carbon monoxide, and ammonia, which aids in interpreting the spectra of more complex derivatives. nih.govmassbank.eu

    Table 2: Predicted Key Mass Spectrometry Fragments for 4-(Aminomethyl)-2-chlorobenzoic acid [M+H]⁺

    Precursor Ion (m/z)Proposed FragmentMass LossResulting Ion (m/z)
    186[M+H - H₂O]⁺18168
    186[M+H - CO]⁺28158
    186[M+H - HCOOH]⁺46140
    186[M+H - NH₃]⁺17169

    Electronic Spectroscopy (UV-Vis) and Chromophore Analysis in Aromatic Systems

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption is characteristic of the chromophores present. The primary chromophore in this compound is the substituted benzene ring.

    The electronic spectrum of benzoic acid and its derivatives is typically characterized by two main absorption bands originating from π→π* transitions within the aromatic ring. rsc.orgnih.gov

    The E₂-band: An intense absorption band typically found around 230 nm.

    The B-band: A lower intensity, broader band appearing at longer wavelengths, often around 270-280 nm, which shows fine structure in non-polar solvents. rsc.org

    The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene ring. For 4-(Aminomethyl)-2-chlorobenzoic acid, the following effects are expected:

    -COOH group: Acts as an electron-withdrawing group, influencing the electronic transitions.

    -Cl atom: An ortho chloro-substituent can cause a slight red shift (bathochromic shift) in the absorption bands. uc.pt

    -CH₂NH₃⁺ group: The aminomethyl group, particularly in its protonated form, will influence the electronic structure. The UV spectrum of 4-aminobenzoic acid shows absorption maxima at approximately 226 nm and 278 nm. sielc.com

    The UV-Vis spectrum of this compound in a suitable solvent like water or ethanol (B145695) would be expected to show a strong absorption maximum (λₘₐₓ) in the 230-240 nm range and a weaker band in the 280-290 nm range, consistent with its identity as a substituted benzoic acid. The exact λₘₐₓ values are dependent on the solvent and the pH of the solution, as the ionization state of the carboxylic acid and amino groups affects the electronic structure of the chromophore. nih.govrsc.org

    Table 3: Comparison of UV Absorption Maxima for Related Benzoic Acid Derivatives

    CompoundApproximate λₘₐₓ (B-band)Approximate λₘₐₓ (E₂-band)Reference
    Benzoic Acid (neutral)~274 nm~230 nm rsc.org
    4-Aminobenzoic Acid~278 nm~226 nm sielc.com
    4-Chlorobenzoic Acid~281 nm~238 nm researchgate.net
    This compound (Predicted)280 - 290 nm230 - 240 nm

    Compound Index

    Computational Chemistry and Theoretical Investigations

    Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

    DFT has become a standard method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.net Such calculations are foundational for understanding the intrinsic properties of a molecule like 4-(Aminomethyl)-2-chlorobenzoic acid HCl. For the parent molecule, 4-Amino-2-chlorobenzoic acid, DFT calculations have been performed using the B3LYP functional with a 6–311++G(d,p) basis set to determine its ground state structure and properties. researchgate.neticm.edu.pl

    The presence of the hydrochloride component dictates that the aminomethyl group will be protonated (-CH2-NH3+). This change is significant, as the ammonium (B1175870) cation has a tetrahedral geometry and acts as a strong electron-withdrawing group, which will markedly influence the electronic distribution and geometry compared to the neutral amino group (-NH2) in the parent compound.

    The optimized molecular structure provides the most stable arrangement of atoms in a molecule. For the reference compound, 4-Amino-2-chlorobenzoic acid, theoretical calculations have yielded precise geometrical parameters. researchgate.net The introduction of a methylene (B1212753) spacer in this compound and the protonation of the amine will alter these parameters. The bond between the phenyl ring and the side chain becomes a C-C bond instead of a C-N bond. The geometry around the nitrogen atom changes from trigonal planar (in -NH2) to tetrahedral (in -NH3+).

    Below is a table of selected calculated bond lengths and bond angles for the parent compound, 4-Amino-2-chlorobenzoic acid, which serves as a baseline for understanding the geometry of the benzene (B151609) ring and its substituents. researchgate.net

    Table 1: Selected Theoretical Geometrical Parameters for 4-Amino-2-chlorobenzoic acid, Calculated at the B3LYP/6–311++G(d,p) level. researchgate.net
    Bond Lengths (Å)Bond Angles (°)
    ParameterValueParameterValue
    C=O1.2134C2-C3-C4121.2863
    C-O1.3661Cl-C2-C1121.1441
    C-Cl1.7511C1-C2-C3118.8800
    C4-N1.3736C3-C4-C5118.1900
    C1-C61.4061O-C7-O121.9300

    Dihedral angles are crucial for defining the three-dimensional shape of the molecule. In this compound, key dihedral angles would include the rotation around the C-C bond connecting the aminomethyl group to the ring and the C-C bond connecting the carboxylic acid group to the ring. The carboxylic acid group is often twisted slightly out of the plane of the benzene ring.

    Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

    For the parent compound, 4-Amino-2-chlorobenzoic acid, a time-dependent DFT approach was used to determine the HOMO-LUMO energies. researchgate.net

    Table 2: Calculated Frontier Orbital Energies for 4-Amino-2-chlorobenzoic acid. researchgate.net
    OrbitalEnergy (eV)
    HOMO-6.01
    LUMO-1.52
    Energy Gap (ΔE)4.49

    In this compound, the protonated aminomethyl group (-CH2-NH3+) is strongly electron-withdrawing. This would lead to a significant stabilization (lowering of energy) of both the HOMO and LUMO compared to the parent compound. Consequently, the HOMO-LUMO gap is expected to be larger, suggesting higher stability for the hydrochloride salt.

    Prediction of Spectroscopic Properties from First Principles (e.g., Vibrational Wavenumbers)

    DFT calculations can accurately predict vibrational spectra (e.g., FT-IR and Raman), which helps in the assignment of experimental spectral bands to specific molecular motions. mdpi.com A comparative study of experimental and theoretical vibrational frequencies for 4-Amino-2-chlorobenzoic acid shows good agreement after scaling the calculated values to correct for anharmonicity and basis set deficiencies. researchgate.neticm.edu.pl

    Key vibrational modes for the parent molecule include C=O stretching, O-H stretching from the carboxyl group, and N-H stretching from the amino group. icm.edu.pl For this compound, the vibrational spectrum would exhibit characteristic differences. Notably, the N-H stretching vibrations of the -NH3+ group would appear, typically as a broad band at lower wavenumbers than the sharp -NH2 stretches. Additionally, new vibrational modes corresponding to the methylene (-CH2-) group, such as scissoring and rocking, would be present.

    Table 3: Selected Calculated and Experimental FT-IR Wavenumbers (cm⁻¹) for 4-Amino-2-chlorobenzoic acid. researchgate.neticm.edu.pl
    Vibrational AssignmentCalculated (Scaled) Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
    O-H Stretch36953425
    N-H Asymmetric Stretch36953338
    N-H Symmetric Stretch35293210
    C=O Stretch16831670
    N-H Scissoring15941597

    Simulation of Reaction Mechanisms, Transition States, and Energy Barriers (e.g., hydrolysis pathways)

    While no specific reaction mechanism simulations for this compound are documented, DFT is a powerful tool for such investigations. For instance, a theoretical study could elucidate the mechanism of a potential degradation reaction, such as the hydrolysis of the carbon-chlorine bond.

    Such a simulation would involve mapping the potential energy surface of the reaction. The process would identify the structures of the reactants, products, and any intermediates. Crucially, it would locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. This analysis would provide critical insights into the compound's stability and potential degradation pathways under various conditions.

    Theoretical Studies on Solvation Effects and Environmental Influences on Chemical Behavior

    The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent on molecular properties. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule's charge distribution.

    For a charged species like this compound, solvation effects are particularly important. The charged -NH3+ group and the polar carboxylic acid group would interact strongly with polar solvents like water. A computational study could quantify how solvation stabilizes the molecule, alters its geometric parameters, and influences its electronic properties, such as the HOMO-LUMO gap. These theoretical insights are vital for predicting solubility, reactivity, and bioavailability in aqueous environments.

    Analysis of Intermolecular Interactions and Non-Covalent Bonding (e.g., Hydrogen Bonding, π-π Stacking)

    In the solid state, molecular packing is governed by a network of intermolecular interactions. Crystal structure analysis of the parent compound, 4-Amino-2-chlorobenzoic acid, reveals that molecules are linked into dimers by pairs of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further connected into a three-dimensional network by N-H···N and N-H···Cl hydrogen bonds. nih.gov

    For this compound, the intermolecular interactions would be dominated by the protonated aminomethyl group and the chloride counter-ion. The -NH3+ group is a strong hydrogen bond donor and would form robust hydrogen bonds, likely with the chloride ion (N-H+···Cl−) and the oxygen atoms of the carboxylic acid group (N-H+···O=C). These strong ionic hydrogen bonds would be a primary driver of the crystal packing.

    Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal structure. mdpi.com Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions, providing a detailed map of hydrogen bonds, van der Waals forces, and repulsive steric clashes within the crystal lattice. mdpi.com

    Quantum Chemical Calculations of Dipole Moment, Linear Polarizability, and First Hyperpolarizability

    Extensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the quantum chemical calculations for this compound. Consequently, no data is available for its dipole moment (µ), linear polarizability (α), or first hyperpolarizability (β) from dedicated theoretical investigations of this particular compound.

    Quantum chemical calculations are essential tools for understanding the electronic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), are used to predict molecular characteristics that are otherwise difficult to measure experimentally.

    Linear Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment. It is a key parameter in understanding a molecule's response to light and its intermolecular interactions.

    First Hyperpolarizability (β): Also known as the second-order polarizability, this property governs the nonlinear optical (NLO) response of a molecule. Molecules with significant β values are of interest for applications in optoelectronics and photonics.

    While general principles of quantum mechanics describe how these properties arise from a molecule's structure, charge, and electron configuration, specific numerical values require dedicated computational studies. Such studies for this compound have not been identified in the available literature. Therefore, no data tables or detailed research findings for this compound can be presented.

    Crystallography and Solid State Characteristics

    Single Crystal X-ray Diffraction Analysis of 4-Amino-2-chlorobenzoic acid

    The crystallographic data for 4-Amino-2-chlorobenzoic acid reveals a structure with intriguing intermolecular interactions and packing motifs.

    Single-crystal X-ray diffraction analysis of 4-Amino-2-chlorobenzoic acid determined that it crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/c. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined at a temperature of 296 K and are presented in the table below. nih.gov

    Crystal Data for 4-Amino-2-chlorobenzoic acid
    Crystal system Monoclinic
    Space group P2₁/c
    a (Å) 3.9595 (2)
    b (Å) 22.6656 (11)
    c (Å) 8.0285 (4)
    β (°) 104.257 (2)
    Volume (ų) 698.32 (6)
    Z 4

    Table 1: Unit cell parameters for 4-Amino-2-chlorobenzoic acid. nih.gov

    The asymmetric unit of 4-Amino-2-chlorobenzoic acid contains two independent molecules. nih.gov These molecules are nearly planar, with root-mean-square deviations of 0.073 Å and 0.074 Å. nih.gov A notable conformational feature is the opposite orientation of the amine hydrogen atoms in the two independent molecules. nih.gov

    The crystal structure of 4-Amino-2-chlorobenzoic acid is stabilized by a network of intermolecular interactions. The most prominent of these are the O—H···O hydrogen bonds, which link the molecules into dimers, creating a graph-set motif of R²₂(8). nih.gov In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H···O, N—H···N, and N—H···Cl interactions. nih.gov These interactions work in concert to build a three-dimensional network.

    The hydrogen-bonded dimers of 4-Amino-2-chlorobenzoic acid are the primary building blocks of the supramolecular assembly. These dimers are then interconnected through the weaker hydrogen and halogen bonds to form a robust three-dimensional structure. nih.gov The packing of these molecules is efficient, leading to a stable crystalline solid.

    Polymorphism and Solid-State Forms of Related Benzoic Acid Derivatives

    Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Benzoic acid and its derivatives are known to exhibit this phenomenon.

    Polymorphism in p-Aminobenzoic Acid:

    A prominent example of polymorphism in a related compound is that of p-Aminobenzoic acid (PABA). PABA is known to exist in at least four polymorphic forms: α, β, γ, and δ. rsc.orgcore.ac.uk The α and β forms are the most common and have been extensively studied. acs.orgcapes.gov.br

    α-Polymorph: This form typically crystallizes as long, fibrous needles and is the commercially available form. acs.orgcapes.gov.br

    β-Polymorph: This form appears as prismatic crystals. acs.orgcapes.gov.br

    The relationship between the α and β forms is enantiotropic, with a transition temperature of approximately 25 °C. Below this temperature, the β-form is the more stable polymorph. acs.orgcapes.gov.br The γ polymorph is structurally similar to the α form, while the δ form can be obtained through high-pressure crystallization. core.ac.uk

    Co-crystals of Benzoic Acid Derivatives:

    Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. Benzoic acid and its derivatives readily form co-crystals with a variety of other molecules. For instance, benzoic acid, salicylic (B10762653) acid, and o-acetylsalicylic acid (aspirin) have been shown to form co-crystals with nitrogen-containing bases like diazabicyclo[2.2.2]octane (DABCO), piperazine, and 2-aminopyrimidine. rsc.org The formation of these co-crystals can be achieved through both solution crystallization and mechanical grinding, with different methods sometimes yielding different polymorphic forms of the co-crystal. rsc.org Another example is the formation of a 1:1 co-crystal between theophylline (B1681296) and benzoic acid, which can be prepared by slurry and cooling crystallization methods. mdpi.com

    Solid-State Interconversion Studies and Thermodynamic Stability

    No published studies on the potential polymorphic forms of 4-(Aminomethyl)-2-chlorobenzoic acid HCl were identified. Consequently, there is no data available concerning the thermodynamic relationships between any putative polymorphs, including their relative stability, transition temperatures, or the kinetics of any solid-state interconversions. Research in this area would typically involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray powder diffraction (VT-XRPD) to map the stability landscape of the compound's solid forms. However, no such investigations appear to have been reported for this specific hydrochloride salt.

    Crystallization Methodologies and Control over Solid-State Form Generation

    Detailed methodologies for the crystallization of this compound and strategies for controlling its solid-state form are not described in the accessible scientific literature. Information regarding the influence of various solvents, cooling rates, pH, and the presence of impurities or additives on the resulting crystal form is absent. Controlled crystallization studies are crucial for identifying and selectively producing desired polymorphs, solvates, or co-crystals, each of which can possess distinct physicochemical properties. The lack of such studies for this compound means there are no established protocols for targeted solid-form generation.

    Advanced Applications and Role in Synthetic Organic Chemistry

    Role as a Building Block in Complex Molecule Synthesis

    The distinct arrangement of reactive sites on 4-(aminomethyl)-2-chlorobenzoic acid makes it a valuable precursor for a variety of complex organic structures. The amino group provides a nucleophilic center, the carboxylic acid allows for amide bond formation and other related reactions, and the chloro-substituted aromatic ring can participate in various coupling reactions.

    Precursor to Various Sulfonamides and Their Derivatives

    The primary amino group in 4-(aminomethyl)-2-chlorobenzoic acid is a key functional group for the synthesis of sulfonamides. The general and most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg In this context, 4-(aminomethyl)-2-chlorobenzoic acid can react with various sulfonyl chlorides to yield a diverse library of sulfonamide derivatives.

    The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. The presence of the carboxylic acid and the chlorine atom on the benzene (B151609) ring can influence the reactivity of the amino group and the properties of the resulting sulfonamide. These derivatives are of significant interest in medicinal chemistry, as the sulfonamide functional group is a well-known pharmacophore found in numerous therapeutic agents. ekb.eg While specific examples detailing the synthesis of sulfonamides directly from 4-(aminomethyl)-2-chlorobenzoic acid are not extensively documented in readily available literature, the fundamental principles of organic synthesis strongly support its utility as a precursor for such compounds. The reaction would typically be carried out under basic conditions to neutralize the hydrogen chloride salt and facilitate the reaction. nih.govnih.gov

    Table 1: Potential Sulfonamide Derivatives from 4-(Aminomethyl)-2-chlorobenzoic acid

    Sulfonyl Chloride ReactantPotential Sulfonamide Product
    Benzenesulfonyl chloride2-Chloro-4-(((phenylsulfonyl)amino)methyl)benzoic acid
    p-Toluenesulfonyl chloride2-Chloro-4-(((tosyl)amino)methyl)benzoic acid
    Methanesulfonyl chloride2-Chloro-4-(((methylsulfonyl)amino)methyl)benzoic acid
    Dansyl chloride2-Chloro-4-(((5-(dimethylamino)naphthalene-1-sulfonyl)amino)methyl)benzoic acid

    This table represents potential products based on established chemical principles of sulfonamide synthesis.

    Synthesis of Heterocyclic Frameworks and Other Ring Systems

    Substituted anthranilic acids are well-established precursors for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. researchgate.netnih.govorganic-chemistry.org Given that 4-(aminomethyl)-2-chlorobenzoic acid is a derivative of anthranilic acid, it serves as a valuable starting material for constructing such heterocyclic frameworks. The synthesis of quinazolin-4-ones often involves the reaction of an anthranilic acid derivative with a suitable reagent to form the heterocyclic ring. researchgate.net

    For instance, the reaction of an anthranilic acid with an acyl chloride, followed by cyclization, is a common route to 2-substituted quinazolin-4-ones. organic-chemistry.org In the case of 4-(aminomethyl)-2-chlorobenzoic acid, the aminomethyl group would be a substituent on the resulting quinazolinone ring system. The synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has been described as an improved one-step synthesis. nih.gov This methodology could potentially be adapted for 4-(aminomethyl)-2-chlorobenzoic acid to generate novel quinazolinone derivatives. The resulting heterocyclic structures can serve as scaffolds for the development of new biologically active molecules. nih.govorganic-chemistry.org

    Building Block for Peptides and Dipeptides

    As an unnatural amino acid, 4-(aminomethyl)-2-chlorobenzoic acid can be incorporated into peptide chains to create peptidomimetics with unique structural and biological properties. The synthesis of peptides typically involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. libretexts.org Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed for this purpose. nih.gov

    The incorporation of non-proteinogenic amino acids like 4-(aminomethyl)-2-chlorobenzoic acid can impart specific conformational constraints on the peptide backbone and enhance proteolytic stability. springernature.com The synthesis would involve protecting the amino group (e.g., with an Fmoc or Boc group) and activating the carboxylic acid group (e.g., using a coupling reagent like DCC or HATU) before reacting it with another amino acid or a growing peptide chain. libretexts.orgnih.gov The synthesis of dipeptides containing this moiety is also a feasible strategy to create novel building blocks for more complex structures. nih.gov

    Derivatization for Analytical and Research Purposes

    Derivatization is a crucial technique in analytical chemistry to enhance the detection and separation of analytes. 4-(Aminomethyl)-2-chlorobenzoic acid, with its reactive functional groups, can be derivatized for various analytical and research applications.

    Application as a Derivatization Reagent in Analytical Chromatography (e.g., HPLC)

    In the context of analytical chromatography, it is more common for 4-(aminomethyl)-2-chlorobenzoic acid to be the analyte that is derivatized, rather than being used as the derivatization reagent itself. The primary amino group and the carboxylic acid group make it amenable to derivatization to improve its detection in High-Performance Liquid Chromatography (HPLC). sci-hub.se

    For instance, the amino group can be reacted with a fluorescent tagging agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride to yield a highly fluorescent derivative. sci-hub.se This significantly enhances the sensitivity of detection by fluorescence detectors. Similarly, the carboxylic acid group can be derivatized to form an ester or an amide with a chromophoric or fluorophoric moiety to facilitate UV-Vis or fluorescence detection. nih.gov These derivatization strategies are essential for the accurate quantification of 4-(aminomethyl)-2-chlorobenzoic acid in various matrices.

    Table 2: Common Derivatization Reactions for HPLC Analysis of Amino Acids

    Functional GroupDerivatizing ReagentDetection Method
    Amino Group9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence
    Amino GroupDansyl chlorideFluorescence
    Amino Groupo-Phthalaldehyde (B127526) (OPA)Fluorescence
    Carboxylic Acid2-picolylamineMass Spectrometry (MS)

    This table outlines common derivatization strategies applicable to compounds like 4-(aminomethyl)-2-chlorobenzoic acid.

    Utility as a Labeling Reagent in Biochemical Assays

    While not a labeling reagent in the traditional sense, molecules incorporating 4-(aminomethyl)-2-chlorobenzoic acid can be labeled for use in biochemical assays. The amino and carboxylic acid groups provide handles for the attachment of reporter molecules such as fluorophores, biotin, or radioactive isotopes. researchgate.netrsc.org

    For example, a peptide synthesized with 4-(aminomethyl)-2-chlorobenzoic acid could be subsequently labeled at its N-terminus or at a side chain to create a probe for studying protein-protein interactions or enzyme activity. nih.gov The unique structure of the 4-(aminomethyl)-2-chlorobenzoic acid residue could influence the binding properties of the resulting probe. The development of fluorescently labeled biomolecules is a cornerstone of modern biological imaging and research. nih.gov

    Integration into Functional Materials (e.g., surface modification of metal oxides)

    The integration of organic molecules onto inorganic surfaces is a cornerstone of modern materials science, enabling the creation of hybrid materials with tailored properties. Benzoic acid derivatives are frequently employed for the surface modification of metal oxides, a process critical for applications in catalysis, electronics, and sensor technology. The carboxylic acid group of these molecules can anchor strongly to metal oxide surfaces, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), typically through chemisorption, forming a stable organic monolayer.

    While direct studies on the use of 4-(aminomethyl)-2-chlorobenzoic acid for surface modification are not extensively documented, the principles governing the interaction of related molecules provide a strong basis for its potential applications. The anchoring of a benzoic acid derivative to a metal oxide surface occurs via the carboxylate group, which can form bidentate or bridging complexes with the metal atoms on the oxide surface. This interaction effectively grafts the organic molecule onto the inorganic substrate.

    The functional groups on the benzene ring then dictate the modified surface's properties. In the case of 4-(aminomethyl)-2-chlorobenzoic acid, the aminomethyl group introduces a basic site and a potential point for further chemical reactions. This primary amine can alter the surface's charge and hydrophilicity and can be used to covalently link other molecules, such as polymers or biomolecules. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the benzene ring and, consequently, the work function of the modified metal oxide. nih.gov The specific substitution pattern (chloro at position 2 and aminomethyl at position 4) will uniquely influence the orientation and packing of the molecules in the self-assembled monolayer, thereby fine-tuning the resulting surface characteristics. This approach allows for the precise engineering of interfacial properties, which is crucial for optimizing the performance of devices like solar cells or chemical sensors. rsc.orgresearchgate.net

    Table 1: Potential Influence of Functional Groups in 4-(Aminomethyl)-2-chlorobenzoic acid on Metal Oxide Surface Properties

    Functional GroupPositionPotential Role in Surface ModificationResulting Surface Property
    Carboxylic Acid (-COOH)1Primary anchoring group for binding to the metal oxide surface.Forms a stable chemical bond (chemisorption) with the surface.
    Chlorine (-Cl)2Influences the electronic properties of the aromatic ring and steric interactions within the monolayer.Modifies surface electronic potential and molecular packing.
    Aminomethyl (-CH₂NH₂)4Provides a reactive site for further functionalization and modifies surface polarity.Increases surface basicity, provides a point for covalent attachment of other species.

    Structure-Activity Relationship (SAR) Studies for Chemical Design

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's chemical structure correlates with its biological or chemical activity. For derivatives of benzoic acid, SAR studies help in designing new compounds with enhanced potency, selectivity, or improved physicochemical properties. researchgate.net Although specific SAR studies for 4-(aminomethyl)-2-chlorobenzoic acid are not widely published, the analysis of related aminobenzoic and chlorobenzoic acid analogs allows for well-founded postulations regarding its chemical design potential. mdpi.comicm.edu.pl

    The biological or chemical activity of a benzoic acid derivative is determined by the interplay of its three main components: the aromatic ring, the carboxylic acid group, and the various substituents.

    Benzoic Acid Scaffold : The planar aromatic ring and the carboxylic acid group serve as the core scaffold for interacting with biological targets, often through pi-stacking and hydrogen bonding. The carboxyl group, being ionizable, is crucial for binding to receptor sites that have complementary positively charged or polar regions.

    Amino Group : The presence and position of an amino or aminomethyl group can significantly impact activity. The aminomethyl group in the para-position, as seen in the target molecule, provides flexibility and a basic center that can engage in ionic interactions or hydrogen bonding, which is often a key feature for binding to enzymes or receptors. nih.gov In many PABA (para-aminobenzoic acid) derivatives, this amino group is essential for their biological function, such as antimicrobial activity. nih.gov

    Chloro Substituent : The chlorine atom at the ortho-position has a profound effect due to its steric bulk and electronic properties. As an electron-withdrawing group, it modifies the acidity of the carboxylic acid and the basicity of the amino group. Its position can force the carboxylic acid group to twist out of the plane of the benzene ring, a conformational change that can be critical for fitting into a specific binding pocket. icm.edu.plresearchgate.net This ortho-substitution can also block metabolic pathways or enhance membrane permeability.

    Comparative studies of isomers, such as 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, have demonstrated that the relative positions of the amino and chloro substituents lead to significant differences in their spectroscopic and electronic properties. icm.edu.plresearchgate.net These differences directly translate to variations in biological activity, as the specific geometry and electronic distribution are critical for molecular recognition. Therefore, in chemical design, 4-(aminomethyl)-2-chlorobenzoic acid serves as a template where each functional group's position is a critical determinant of the final molecule's function.

    Table 2: Comparative Properties of Benzoic Acid Isomers and Their Implications for SAR

    CompoundKey Structural FeaturePredicted Impact on Activity/Properties
    4-Amino-2-chlorobenzoic acidAmino group is directly on the ring (aniline derivative). Chlorine is ortho to the carboxyl group.The electronic properties of the amino group directly influence the aromatic ring. The ortho-chlorine causes significant steric and electronic effects on the carboxyl group. icm.edu.plresearchgate.net
    2-Amino-4-chlorobenzoic acidAmino group is ortho to the carboxyl group. Chlorine is in the para position relative to the carboxyl group.Potential for intramolecular hydrogen bonding between the amino and carboxyl groups, affecting acidity and conformation. icm.edu.plresearchgate.net
    4-(Aminomethyl)-2-chlorobenzoic acidAmino group is on a flexible methyl linker. Chlorine is ortho to the carboxyl group.The aminomethyl group has more conformational freedom, allowing it to access different binding regions. The basicity of the amine is different from an aniline.

    Conclusion and Future Research Directions

    Summary of Current Research Landscape and Gaps for 4-(Aminomethyl)-2-chlorobenzoic acid HCl

    A comprehensive review of the scientific literature reveals a significant gap in the dedicated study of this compound. While research exists for structurally related compounds, such as 4-amino-2-chlorobenzoic acid and 4-(aminomethyl)benzoic acid, the specific chlorinated and aminomethylated benzoic acid derivative remains largely unexplored. nih.govchemicalbook.comnih.gov The current research landscape is therefore characterized by a lack of specific data on its synthesis, reactivity, and potential applications. This notable absence of focused research presents a clear opportunity for original and impactful scientific inquiry. The existing body of knowledge on analogous compounds can serve as a foundational guide, but dedicated studies are imperative to elucidate the unique properties of the title compound.

    Unexplored Reactivity and Advanced Transformation Pathways for the Compound

    The chemical structure of this compound, featuring a carboxylic acid, an aminomethyl group, and a chloro-substituted aromatic ring, suggests a rich and varied reactivity profile that remains to be experimentally verified.

    Potential Transformation Pathways:

    Amide Formation: The primary amine of the aminomethyl group is expected to readily undergo acylation reactions with various acylating agents to form a diverse range of amides.

    Esterification: The carboxylic acid moiety can be esterified under acidic conditions, a common transformation for benzoic acid derivatives. researchgate.net

    N-Alkylation and N-Arylation: The nucleophilic amine is a prime site for the introduction of alkyl or aryl substituents.

    Cross-Coupling Reactions: The chloro substituent on the aromatic ring opens the door for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds.

    Polymerization: The bifunctional nature of the molecule, containing both an amino and a carboxylic acid group, suggests the potential for polymerization to form polyamides. This has been observed in the related 4-(aminomethyl)benzoic acid. researchgate.net

    These potential transformations, summarized in the table below, represent a fertile ground for synthetic exploration.

    Functional Group Potential Reaction Potential Reagents
    AminomethylAcylationAcyl chlorides, Anhydrides
    N-AlkylationAlkyl halides
    N-ArylationAryl halides (with catalyst)
    Carboxylic AcidEsterificationAlcohols, Acid catalyst
    Amide CouplingAmines, Coupling agents
    Chloro SubstituentSuzuki CouplingBoronic acids, Pd catalyst
    Heck CouplingAlkenes, Pd catalyst
    Buchwald-HartwigAmines, Pd catalyst

    Potential for Novel Derivative Synthesis and Functional Material Applications

    The synthesis of novel derivatives from this compound could lead to materials with unique functional properties. The strategic modification of its functional groups can be leveraged to tune its electronic, physical, and biological characteristics. For instance, the synthesis of aminomethyl derivatives has been shown to yield compounds with antioxidant properties. nih.gov

    Potential Applications:

    Pharmaceutical Scaffolds: The substituted benzoic acid motif is a common scaffold in medicinal chemistry. Derivatives of this compound could be explored as novel therapeutic agents.

    Functional Polymers: As a monomer, it could be used to synthesize novel polyamides with tailored properties, such as thermal stability and mechanical strength, influenced by the chloro-substituent.

    Coordination Chemistry: The carboxylic acid and amine functionalities make it a potential ligand for the formation of metal-organic frameworks (MOFs) or other coordination polymers.

    The systematic exploration of derivative synthesis is a critical next step in unlocking the applied potential of this compound.

    Prospects for Advanced Computational and Spectroscopic Studies to Elucidate Complex Behavior

    To complement experimental work, advanced computational and spectroscopic studies are essential for a deeper understanding of the molecular behavior of this compound.

    Computational Studies:

    Density Functional Theory (DFT) calculations, which have been successfully applied to related chloro- and amino-substituted benzoic acids, can provide valuable insights. researchgate.netmdpi.comanalis.com.mynih.govresearchgate.netfip.org These studies can predict:

    Optimized molecular geometry.

    Electronic properties, such as HOMO-LUMO energy gaps, which are indicative of chemical reactivity. researchgate.net

    Vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra. researchgate.net

    Non-covalent interaction analysis to understand intermolecular forces in the solid state. mdpi.com

    Spectroscopic Studies:

    A thorough spectroscopic characterization is fundamental. While data for the related 4-amino-2-chlorobenzoic acid exists, specific data for the title compound is needed. nih.govnih.govresearchgate.net

    Spectroscopic Technique Information Gained
    Nuclear Magnetic Resonance (NMR)Detailed structural information and connectivity.
    Fourier-Transform Infrared (FTIR)Identification of functional groups and their chemical environment. researchgate.net
    Ultraviolet-Visible (UV-Vis)Electronic transitions and chromophoric properties. analis.com.my
    Mass Spectrometry (MS)Molecular weight and fragmentation patterns.
    X-ray CrystallographyDefinitive solid-state structure and packing. nih.gov

    The combination of computational modeling and advanced spectroscopic analysis will be instrumental in building a comprehensive understanding of this compound, from its fundamental molecular properties to its potential for creating novel materials and technologies.

    Q & A

    Basic Questions

    Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-2-chlorobenzoic acid HCl with high purity?

    • Methodology : Hydrogenation using Pd/C catalysts in methanol or ethanol under controlled pressure (e.g., 1–3 atm H₂) is effective for reducing intermediates, as demonstrated in analogous benzoic acid derivative syntheses . Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) or preparative HPLC can achieve >98% purity, as noted in reagent catalogs .

    Q. How can researchers confirm the structural integrity of this compound post-synthesis?

    • Analytical Techniques :

    • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁ space group, a = 3.9595 Å, β = 104.257°) .
    • NMR spectroscopy : Confirm amine (-CH₂NH₂) and carboxylic acid (-COOH) proton signals.
    • HPLC : Monitor purity using C18 columns with UV detection at 254 nm .

    Q. What storage conditions are optimal for maintaining compound stability?

    • Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent amine oxidation and hygroscopic degradation. Desiccants like silica gel are recommended .

    Advanced Research Questions

    Q. How can computational approaches elucidate interactions between this compound and biological targets?

    • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to model ligand-protein interactions, as applied to similar benzoic acid derivatives in urokinase-type plasminogen activator studies .
    • Docking Studies : Parameterize the compound using AM1-BCC charges and assess binding affinities to enzymes like cytochrome P450 isoforms or kinases .

    Q. How should researchers address discrepancies in reported melting points (e.g., 210–215°C vs. 231–235°C)?

    • Root Cause Analysis : Differences may arise from polymorphic forms or impurities. Validate purity via elemental analysis (C, H, N, Cl quantification) and DSC (differential scanning calorimetry) to identify phase transitions .
    • Standardization : Compare results against authenticated reference standards from reagent catalogs (e.g., CAS 2457-76-3) .

    Q. What strategies resolve conflicting solubility data in polar vs. non-polar solvents?

    • Systematic Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–12) and solvents (DMSO, ethanol, chloroform) at 25°C and 37°C. Use UV-Vis spectroscopy or gravimetric analysis for quantification .
    • Co-solvent Systems : Explore solubility enhancement using cyclodextrins or PEG-based formulations for in vitro assays .

    Q. How can researchers validate the compound’s role in inhibiting microbial growth or enzyme activity?

    • Enzymatic Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes using spectrophotometric methods (e.g., NADPH depletion at 340 nm) .
    • MIC Determination : Perform broth microdilution assays against Gram-positive/negative strains, referencing protocols for structurally related chlorinated benzoic acids .

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